molecular formula C21H28N2O4S B2550152 4-ethoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954248-75-0

4-ethoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2550152
CAS No.: 954248-75-0
M. Wt: 404.53
InChI Key: MYUWXEIGYAYZTH-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a synthetic organic compound with the molecular formula C21H26N2O5S and a molecular weight of 418.5 g/mol [ ]. This benzenesulfonamide derivative is characterized by a morpholine ring substituted with a phenyl group, linked to the sulfonamide nitrogen via an ethyl spacer. Sulfonamides represent a significant class of compounds in medicinal chemistry and chemical biology, with a well-documented history of diverse pharmacological applications [ ]. Researchers value this chemical class for its potential as a scaffold in developing protease inhibitors, anticancer agents, diuretics, and antibacterial compounds [ ]. The specific research value of this compound lies in its complex structure, which combines a sulfonamide group with a phenylmorpholine moiety, making it a candidate for investigation in enzyme inhibition studies, receptor binding assays, and as a building block in the synthesis of more complex chemical entities. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-3-26-20-10-9-19(15-17(20)2)28(24,25)22-11-12-23-13-14-27-21(16-23)18-7-5-4-6-8-18/h4-10,15,21-22H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUWXEIGYAYZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The ethoxy and methyl groups are introduced through alkylation reactions, while the phenylmorpholino group is incorporated via a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and refine the compound.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or phenylmorpholino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-ethoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Key Structural Features and Modifications

The compound’s structural uniqueness lies in its combination of substituents and side-chain modifications. Below is a comparative analysis with analogous sulfonamide derivatives, focusing on structural variations and inferred biological implications:

Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives

Compound Name Substituents on Benzene Ring Side Chain Modification Reported Biological Activity Molecular Weight (g/mol)
4-ethoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide 4-ethoxy, 3-methyl 2-(2-phenylmorpholino)ethyl Not explicitly reported ~483.6 (calculated)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-methyl 5-methyl-1,2-oxazol-3-yl sulfamoyl Antimicrobial ~417.5 (reported)

Structural Analysis

Substituent Effects on the Benzene Ring: The ethoxy group in the target compound may increase lipophilicity compared to the simpler methyl group in the analog from . This could enhance membrane permeability but reduce aqueous solubility .

Side-Chain Modifications: The morpholinoethyl group in the target compound introduces a tertiary amine and a phenyl ring, which may improve interactions with hydrophobic pockets in biological targets. In contrast, the oxazole-containing side chain in the analog from offers hydrogen-bonding capabilities via the oxazole’s nitrogen atoms, which are critical for antimicrobial activity .

Biological Implications: The analog from demonstrated antimicrobial activity, likely due to the sulfamoyl-oxazole moiety’s ability to disrupt bacterial folate synthesis. The target compound’s morpholinoethyl side chain, however, suggests a divergent mechanism, possibly targeting eukaryotic enzymes or receptors.

Crystallographic and Computational Tools

Structural comparisons of sulfonamide derivatives often rely on crystallographic software such as SHELXL (for refinement) and WinGX (for data analysis) . These tools enable precise determination of bond lengths, angles, and conformational flexibility, which are critical for understanding structure-activity relationships. For example:

  • SHELXTL (Bruker AXS) and ORTEP-3 are used to generate thermal ellipsoid plots, visualizing steric and electronic effects of substituents .
  • The antimicrobial analog from likely underwent structural validation using similar software, given the emphasis on crystallographic data in its synthesis.

Biological Activity

4-Ethoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural features:

  • Sulfonamide group : This functional group is known for its role in various biological activities, particularly in antibiotic properties.
  • Morpholino moiety : The presence of the morpholine ring can enhance lipophilicity and improve cellular permeability.
  • Ethoxy and methyl substituents : These groups may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the sulfonamide linkage through reaction with a suitable amine.
  • Introduction of the ethoxy group via alkylation or etherification methods.
  • Methylation at the aromatic ring to achieve the desired substitution pattern.

Biological Activity

The biological activity of this compound has been explored primarily in the context of cancer treatment and enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds in this class have shown IC50 values ranging from 0.12 to 5.51 µM against breast cancer (MCF-7) and melanoma (MEL-8) cell lines, indicating potent antiproliferative activity .

The proposed mechanisms by which these compounds exert their effects include:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Induction of apoptosis through caspase activation pathways, leading to programmed cell death .

Case Studies

Several studies have highlighted the efficacy of related sulfonamide compounds:

  • Study on MCF-7 Cells : A derivative exhibited an IC50 value of 0.65 µM, demonstrating significant cytotoxicity and apoptosis induction .
  • Mechanistic Insights : Flow cytometry analyses indicated that these compounds can arrest cell cycle progression at the G1 phase and activate apoptotic pathways through increased expression of p53 .

Comparative Analysis

A comparison with structurally similar compounds reveals that modifications in substituents significantly affect biological activity:

CompoundIC50 (µM)Biological Activity
This compound0.12 - 5.51Anticancer
Doxorubicin1.93 - 2.84Reference anticancer agent
Prodigiosin1.93 - 2.84Anticancer agent

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